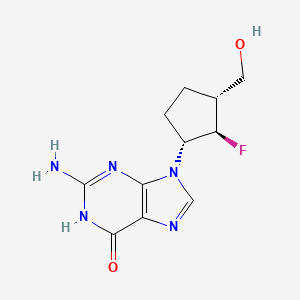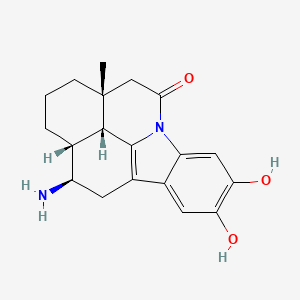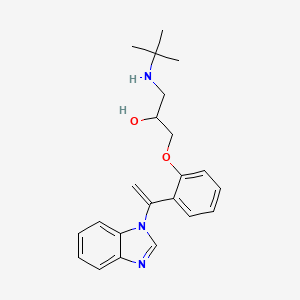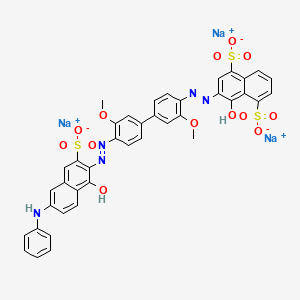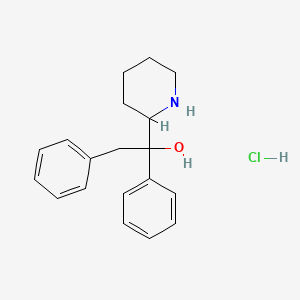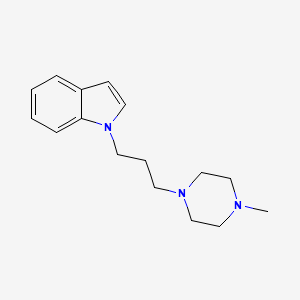
1-(3-(1-Indolyl)propyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(1-Indolyl)propyl)-4-methylpiperazine is a compound that features an indole moiety linked to a piperazine ring via a propyl chain. The indole structure is a common motif in many biologically active molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1-Indolyl)propyl)-4-methylpiperazine typically involves the nucleophilic substitution reaction of 1-(3-bromopropyl)-4-methylpiperazine with indole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1-Indolyl)propyl)-4-methylpiperazine can undergo several types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the indole ring.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde or indole-3-acetic acid derivatives .
Scientific Research Applications
1-(3-(1-Indolyl)propyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(1-Indolyl)propyl)-4-methylpiperazine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(1-Indolyl)propyl)-4-ethylpiperazine
- 1-(3-(1-Indolyl)propyl)-4-phenylpiperazine
- 1-(3-(1-Indolyl)propyl)-4-methoxypiperazine
Uniqueness
1-(3-(1-Indolyl)propyl)-4-methylpiperazine is unique due to its specific combination of the indole and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and potential therapeutic uses .
Properties
CAS No. |
70752-98-6 |
|---|---|
Molecular Formula |
C16H23N3 |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
1-[3-(4-methylpiperazin-1-yl)propyl]indole |
InChI |
InChI=1S/C16H23N3/c1-17-11-13-18(14-12-17)8-4-9-19-10-7-15-5-2-3-6-16(15)19/h2-3,5-7,10H,4,8-9,11-14H2,1H3 |
InChI Key |
UKRANZASIFTWQM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


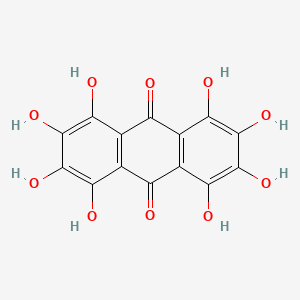
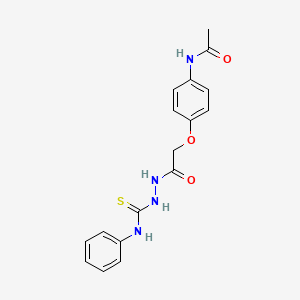
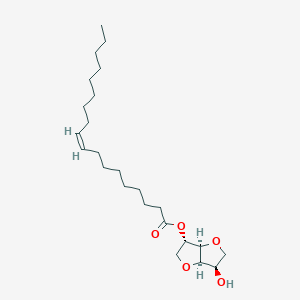



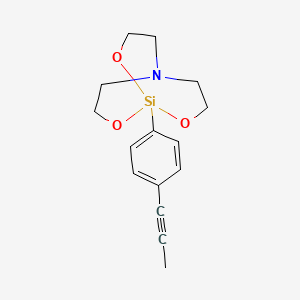
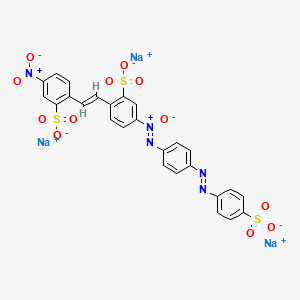
![(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide](/img/structure/B12741894.png)
